molecular formula C11H20N2O3 B3426878 (R)-(+)-1-Boc-3-acetamidopyrrolidine CAS No. 550371-67-0

(R)-(+)-1-Boc-3-acetamidopyrrolidine

Cat. No.: B3426878
CAS No.: 550371-67-0
M. Wt: 228.29 g/mol
InChI Key: SLFZPSKIMUPQSR-UHFFFAOYSA-N
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Description

“®-(+)-1-Boc-3-acetamidopyrrolidine” is a chemical compound with the empirical formula C11H20N2O3 . It is also known as tert-Butyl (3R)-3-(acetylamino)-1-pyrrolidinecarboxylate . The CAS Number of this compound is 550371-67-0 .


Molecular Structure Analysis

The molecular weight of “®-(+)-1-Boc-3-acetamidopyrrolidine” is 228.29 . The SMILES string representation of this compound is CC(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C .


Physical and Chemical Properties Analysis

“®-(+)-1-Boc-3-acetamidopyrrolidine” is a solid substance . Its melting point ranges from 85 to 89 °C . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Enantioselective Synthesis and Chiral Recognition

(R)-(+)-1-Boc-3-acetamidopyrrolidine serves as a crucial intermediate in the enantioselective synthesis of chiral molecules, which are essential in the development of pharmaceuticals. Its application in chiral recognition processes also highlights its significance in the study of molecular interactions, particularly in the identification and separation of enantiomers. This compound's utility extends to the synthesis of gamma-aminobutyric acid derivatives, indicating its versatility in creating compounds with potential neuroactive properties (Reznikov, Golovin, & Klimochkin, 2013).

Catalysis and Reaction Mechanisms

In catalysis, this compound is involved in processes that require high precision and control over the reaction mechanisms. Its role in catalytic cycles enhances the development of efficient synthetic routes, contributing to the synthesis of complex molecules with high stereoselectivity. Its involvement in reactions such as aziridination demonstrates its importance in introducing functionality and complexity to molecular frameworks with excellent control over stereochemistry (Zeng, Zeng, Xu, Lu, & Zhong, 2009).

Material Science and Organometallic Chemistry

In material science and organometallic chemistry, this compound's application is evident in the development of novel ligands and organometallic complexes. Its structural motif is utilized in the design of compounds with specific electronic and optical properties, which are crucial in the development of new materials and catalysts. The compound's versatility is demonstrated in its ability to form stable complexes with metals, facilitating studies on molecular electronics, photonics, and catalysis (Barloy, Issenhuth, Weaver, Pannetier, Sirlin, & Pfeffer, 2011).

Environmental Sciences

This compound has applications in environmental sciences, particularly in studies related to the remediation and treatment of pollutants. Its role in understanding the degradation processes of complex organic molecules in the environment contributes to the development of effective strategies for pollution control and the design of eco-friendly synthetic methodologies. This compound aids in the exploration of biodegradation pathways and the assessment of environmental impact of chemical processes (Papaevangelou, Gikas, Vryzas, & Tsihrintzis, 2017).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The GHS pictogram for this compound is GHS07, and the signal word is "Warning" . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZPSKIMUPQSR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550371-67-0
Record name (R)-(+)-1-Boc-3-acetamidopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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